![molecular formula C15H12N2O B13003915 5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine CAS No. 842155-21-9](/img/structure/B13003915.png)
5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring fused with a biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction conditions often involve the use of polar solvents and palladium-catalyzed arylation . Another method includes the reaction of N-propargylamides with aryl iodides in the presence of palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of ionic liquids for the Van Leusen oxazole synthesis, which allows for high yields and the reuse of solvents . The use of metal-free catalytic systems is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Various halides and nucleophiles are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles and biphenyl derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminooxazole: Shares the oxazole ring but lacks the biphenyl group.
Oxazolidin-2-ones: Known for their antibacterial activity but have a different ring structure.
Oxazolines: Similar in structure but differ in the position of nitrogen and oxygen atoms.
Uniqueness
5-([1,1’-Biphenyl]-3-yl)oxazol-2-amine is unique due to its biphenyl group, which enhances its stability and potential for π-π interactions. This structural feature distinguishes it from other oxazole derivatives and contributes to its diverse applications in various fields .
Eigenschaften
CAS-Nummer |
842155-21-9 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
5-(3-phenylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-15-17-10-14(18-15)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,16,17) |
InChI-Schlüssel |
ZNGSQFZFQNTPEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CN=C(O3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




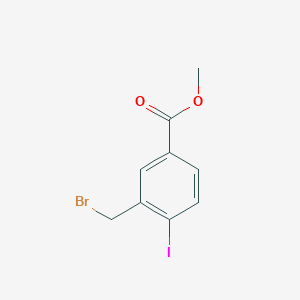
amino}azetidine-1-carboxylate](/img/structure/B13003850.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B13003856.png)
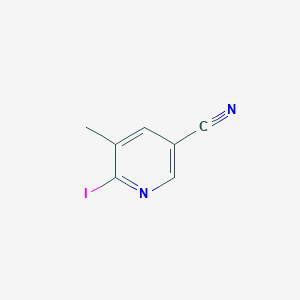
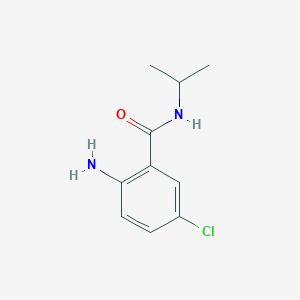
![Methyl 4,5-dihydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13003892.png)
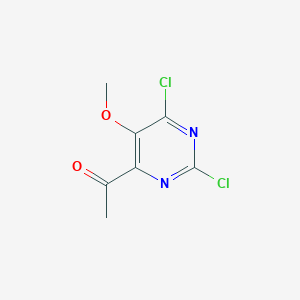
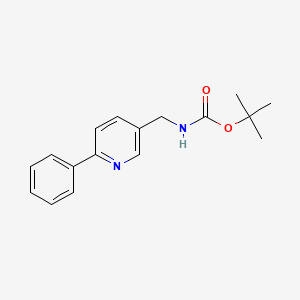
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)

![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
